molecular formula C12H12N2O B8630218 N-(1-phenylprop-2-ynyl)-4,5-dihydro-1,3-oxazol-2-amine

N-(1-phenylprop-2-ynyl)-4,5-dihydro-1,3-oxazol-2-amine

Cat. No. B8630218
M. Wt: 200.24 g/mol
InChI Key: JCOXIPNAEJAANH-UHFFFAOYSA-N
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Patent
US08080570B2

Procedure details

A solution of 136 mg of 1-(2-chloro-ethyl)-3-(1-phenyl-prop-2-ynyl)-urea (Formula 29) in 5 mL of water was heated at 100° C. for 2.5 hours. The reaction mixture was cooled to room temperature. Then, sodium carbonate (saturated solution) was added to the mixture until the pH was greater than 8. The mixture was extracted with ethyl acetate. Combined ethyl acetate was washed with brine, dried over sodium sulfate and concentrated. Column chromatography (3-5% 7N NH3 in MeOH/CH2Cl2) gave 84 mg of (4,5-Dihydro-oxazol-2-yl)-(1-phenyl-prop-2-ynyl)-amine (Formula 30) as a white solid. 1H NMR (300 MHz, CDCl3) δ 2.49 (d, J=2.0 Hz, 1H), 3.66-3.75 (m, 2H), 4.22-4.28 (m, 2H), 5.58 (d, J=2.0 Hz, 1H), 7.26-7.31 (m, 1H), 7.33-7.36 (m, 2H), 7.52-7.54 (m, 2H).
Name
1-(2-chloro-ethyl)-3-(1-phenyl-prop-2-ynyl)-urea
Quantity
136 mg
Type
reactant
Reaction Step One
Name
Formula 29
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
3%

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][NH:4][C:5]([NH:7][CH:8]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)[C:9]#[CH:10])=[O:6].C(=O)([O-])[O-].[Na+].[Na+]>O>[NH3:4].[O:6]1[CH2:2][CH2:3][N:4]=[C:5]1[NH:7][CH:8]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)[C:9]#[CH:10] |f:1.2.3|

Inputs

Step One
Name
1-(2-chloro-ethyl)-3-(1-phenyl-prop-2-ynyl)-urea
Quantity
136 mg
Type
reactant
Smiles
ClCCNC(=O)NC(C#C)C1=CC=CC=C1
Name
Formula 29
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCNC(=O)NC(C#C)C1=CC=CC=C1
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
Combined ethyl acetate was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
N
Measurements
Type Value Analysis
AMOUNT: MOLARITY
YIELD: PERCENTYIELD 3%
Name
Type
product
Smiles
O1C(=NCC1)NC(C#C)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 84 mg
YIELD: CALCULATEDPERCENTYIELD 146%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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